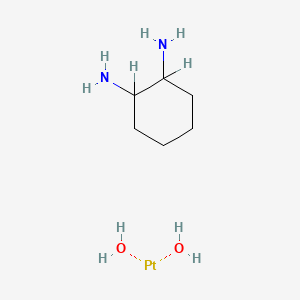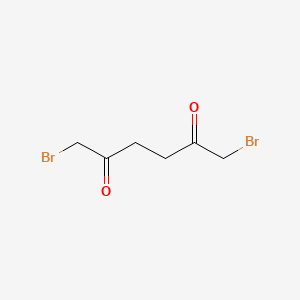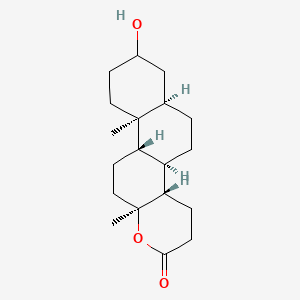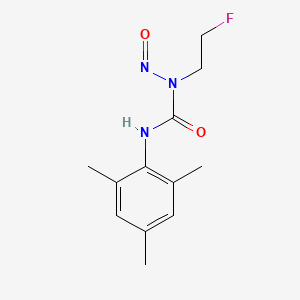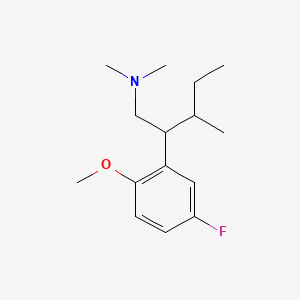
beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine is an organic compound with a complex structure. It contains 42 atoms, including 24 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in a biological context, it may interact with enzymes or receptors, leading to a specific physiological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine include:
- Beta-sec-Butyl-N,N-dimethyl-2-methoxyphenethylamine
- Beta-sec-Butyl-N,N-dimethyl-5-chloro-2-methoxyphenethylamine
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness can make it particularly valuable in specific applications where fluorine’s properties are advantageous.
Propriétés
Numéro CAS |
27684-90-8 |
|---|---|
Formule moléculaire |
C15H24FNO |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
2-(5-fluoro-2-methoxyphenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H24FNO/c1-6-11(2)14(10-17(3)4)13-9-12(16)7-8-15(13)18-5/h7-9,11,14H,6,10H2,1-5H3 |
Clé InChI |
RNLQFNIHSHJRPG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)



![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)
